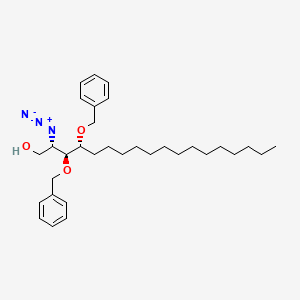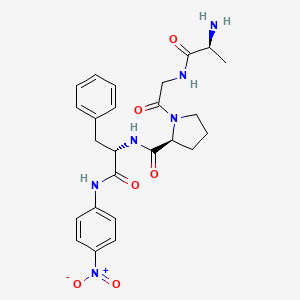
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of multiple amino acids, including alanine, glycine, proline, and phenylalanine, with a nitrophenyl group attached to the phenylalanine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine.
Substitution: The peptide can participate in substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or oxidized peptide fragments.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted peptides with various functional groups attached to the nitrophenyl moiety.
Aplicaciones Científicas De Investigación
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activity and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrophenyl group can also play a role in its activity, potentially acting as a reactive site for further modifications or interactions.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanylglycyl-L-prolyl-L-phenylalaninamide: Lacks the nitrophenyl group, making it less reactive.
L-Alanylglycyl-L-prolyl-N-(4-methoxyphenyl)-L-phenylalaninamide: Contains a methoxy group instead of a nitro group, altering its chemical properties.
L-Alanylglycyl-L-prolyl-N-(4-aminophenyl)-L-phenylalaninamide: Has an amino group, which can affect its reactivity and interactions.
Uniqueness
L-Alanylglycyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
168478-75-9 |
|---|---|
Fórmula molecular |
C25H30N6O6 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30N6O6/c1-16(26)23(33)27-15-22(32)30-13-5-8-21(30)25(35)29-20(14-17-6-3-2-4-7-17)24(34)28-18-9-11-19(12-10-18)31(36)37/h2-4,6-7,9-12,16,20-21H,5,8,13-15,26H2,1H3,(H,27,33)(H,28,34)(H,29,35)/t16-,20-,21-/m0/s1 |
Clave InChI |
MQIQXKVTHFULCE-NDXORKPFSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
SMILES canónico |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


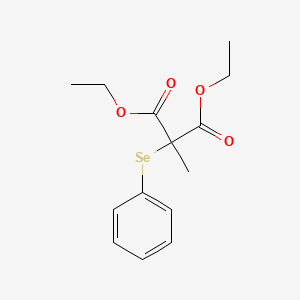
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
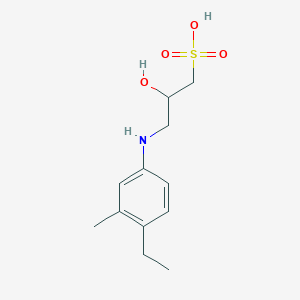
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
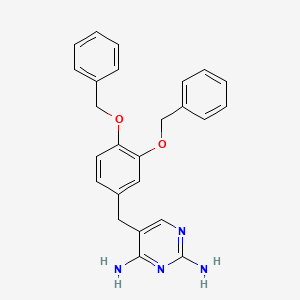
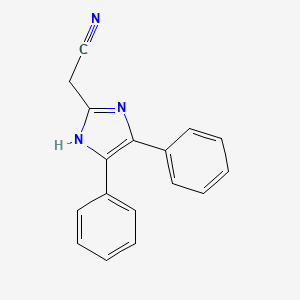
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
